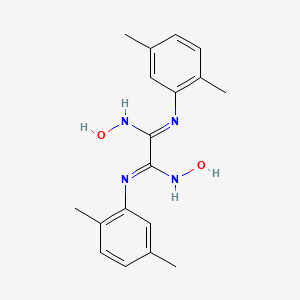

N,N-bis(2,5-dimethylphenyl)-N'1,N'2-dihydroxyethanebis(imidamide)

描述

N,N-bis(2,5-dimethylphenyl)-N'1,N'2-dihydroxyethanebis(imidamide) is a bis(imidamide) derivative characterized by a central dihydroxyethane bridge substituted with two 2,5-dimethylphenyl groups. Its molecular formula fragment is reported as C10H14ClNO, with a molecular weight of 150.61 g/mol . The compound features imidamide functional groups (NH–C=N–OH), which are structurally distinct from amides or amidines, conferring unique electronic and coordination properties.

属性

IUPAC Name |

1-N',2-N'-bis(2,5-dimethylphenyl)-1-N,2-N-dihydroxyethanediimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-11-5-7-13(3)15(9-11)19-17(21-23)18(22-24)20-16-10-12(2)6-8-14(16)4/h5-10,23-24H,1-4H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXQOAULFRIGTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N=C(C(=NC2=C(C=CC(=C2)C)C)NO)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2,5-dimethylphenyl)-N’1,N’2-dihydroxyethanebis(imidamide) typically involves the reaction of 2,5-dimethylphenylamine with ethylene glycol and imidamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of N,N-bis(2,5-dimethylphenyl)-N’1,N’2-dihydroxyethanebis(imidamide) involves large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

化学反应分析

Types of Reactions

N,N-bis(2,5-dimethylphenyl)-N’1,N’2-dihydroxyethanebis(imidamide) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The imidamide groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of N,N-bis(2,5-dimethylphenyl)-N’1,N’2-dihydroxyethanebis(imidamide) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products

The major products formed from the reactions of N,N-bis(2,5-dimethylphenyl)-N’1,N’2-dihydroxyethanebis(imidamide) depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidamides.

科学研究应用

N,N-bis(2,5-dimethylphenyl)-N’1,N’2-dihydroxyethanebis(imidamide) has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N,N-bis(2,5-dimethylphenyl)-N’1,N’2-dihydroxyethanebis(imidamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Formamidine Derivatives (Patent-Based Analogs)

Several formamidine derivatives listed in the European Patent Application () share structural motifs with the target compound, particularly dimethylphenyl substituents and ethyl-methyl formamidine groups. For example:

- K.1.27: N’-(4-(4-chloro-3-trifluoromethylphenoxy)-2,5-dimethylphenyl)-N-ethyl-N-methyl formamidine.

- K.1.28: N’-(4-(4-fluoro-3-trifluoromethylphenoxy)-2,5-dimethylphenyl)-N-ethyl-N-methyl formamidine.

Key Differences :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., -CF₃, -Cl) in K.1.27 and K.1.28 enhances stability and target affinity compared to the target compound’s methyl groups. These modifications are linked to fungicidal or pesticidal activities in patents, whereas the hydroxyl groups in the target compound may favor antioxidant or metal-chelating roles .

- Functional Groups : The target compound’s imidamide groups (NH–C=N–OH) differ from formamidines (N–C=N–N), altering hydrogen-bonding capacity and acidity .

Phenolic Schiff Bases (Antioxidant Activity)

examines Schiff bases such as 3-DPM , 5-DPM , 3-DPS , and 5-DPSS , which feature dihydroxybenzylidene groups and variable bridge atoms (methane, sulfide, disulfide).

Structural and Functional Contrasts :

| Compound | Bridge Atom | Hydroxyl Position | DPPH EC50 (μg/mL) | ABTS EC50 (μg/mL) |

|---|---|---|---|---|

| 5-DPSS | Disulfide | 2,5-dihydroxy | 7.10 ± 0.16 | 1.36 ± 0.08 |

| 3-DPSS | Disulfide | 2,3-dihydroxy | — | 1.36 ± 0.08 |

| Target Compound | Ethane | N/A (imidamide) | Not tested | Not tested |

Key Insights :

- Bridge Atom Influence: Sulfide/disulfide bridges in Schiff bases enhance radical scavenging (e.g., 5-DPSS’s DPPH EC50 = 7.10 μg/mL vs. BHA’s 7.54 μg/mL) due to sulfur’s redox activity.

- Hydroxyl Positioning : 2,5-dihydroxy substitution (as in 5-DPSS) outperforms 2,3-substitution in ABTS assays, suggesting para-substitution optimizes electron delocalization. The target compound’s 2,5-dimethylphenyl groups may sterically hinder interactions compared to hydroxylated analogs .

Pyrazolic Ligands (Cytotoxic and Coordination Properties)

investigates pyrazolic derivatives like 1–4 , which feature bis[(3,5-dimethylpyrazol-1-yl)methyl]arylamines with varying substituents (H, CH₃, OH).

Comparative Analysis :

| Compound | Substituent | Cytotoxic Activity (IC50) | Key Structural Feature |

|---|---|---|---|

| 1 | H | High | Two chelation sites |

| 4 | (pz)₂N- | Low | Four chelation sites |

| Target | 2,5-dimethyl | Not reported | Imidamide groups |

Key Insights :

- Chelation vs. Conjugation : Compound 1’s high cytotoxicity correlates with fewer chelation sites and enhanced conjugation between the aromatic ring and amine. The target compound’s imidamide groups may offer stronger metal-binding capacity but reduce cell permeability .

常见问题

Basic: What synthetic methodologies are recommended for preparing N,N-bis(2,5-dimethylphenyl)-N'1,N'2-dihydroxyethanebis(imidamide), and how is its purity validated?

Methodological Answer:

The compound can be synthesized via condensation reactions between substituted diamines and aldehydes or ketones under controlled conditions. For example, analogous Schiff bases are prepared by reacting 4,4’-diamino derivatives with substituted aldehydes in ethanol under reflux, followed by crystallization . Characterization typically involves:

- Elemental analysis to confirm stoichiometry.

- IR spectroscopy to identify functional groups (e.g., imine C=N stretches near 1600–1650 cm⁻¹) .

- ¹H-NMR spectroscopy to resolve aromatic protons and hydroxyl groups (e.g., dihydroxy groups at δ 8–10 ppm) .

- HPLC (≥98% purity) for validation .

Advanced: How do structural modifications (e.g., hydroxyl group position, bridging atoms) influence the compound’s antioxidant or photophysical properties?

Methodological Answer:

Structural variations significantly impact functionality:

- Hydroxyl Position: In phenolic Schiff bases, shifting hydroxyl groups from ortho to para positions enhances radical scavenging activity (e.g., EC₅₀ values for DPPH• reduced from 7.10 µg/mL to 1.36 µg/mL in ABTS assays) .

- Bridging Atoms: Sulfide or disulfide bridges in analogous compounds improve redox activity by altering electron delocalization .

- Experimental Design: Use in vitro assays (DPPH•, ABTS, OH• scavenging) to quantify activity. For photophysical studies, evaluate crystallinity and domain mixing via X-ray diffraction and AFM, as demonstrated in slip-stacked perylenediimides for organic photovoltaics .

Basic: What spectroscopic and computational tools are critical for resolving the compound’s molecular structure?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., imidamide N-H stretches at ~3300 cm⁻¹) .

- ¹H/¹³C-NMR: Assigns proton environments and confirms substitution patterns (e.g., methyl groups on aryl rings at δ 2.1–2.5 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 546.657 for a related sulfonamide derivative) .

- DFT Calculations: Predict electronic properties (e.g., HOMO/LUMO levels) using Gaussian software with B3LYP/6-31G* basis sets .

Advanced: How can researchers address contradictions in antioxidant data across different assays (e.g., DPPH vs. ABTS)?

Methodological Answer:

Contradictions arise from assay-specific mechanisms:

- DPPH• Assay: Measures hydrogen atom transfer; sensitive to steric hindrance around hydroxyl groups.

- ABTS•+ Assay: Reflects electron transfer; influenced by compound solubility and pH .

- Resolution: Normalize data to reference standards (e.g., BHA/BHT) and perform dose-response curves. Cross-validate with in silico docking to predict radical interaction sites .

Advanced: What strategies optimize the compound’s performance in photovoltaic or electronic applications?

Methodological Answer:

- Molecular Design: Introduce bulky substituents (e.g., 2,5-dimethylphenyl groups) to prevent π-π stacking and excimer formation, as seen in slip-stacked PDIs .

- Morphology Control: Blend with donor polymers (e.g., PBTI3T) and optimize annealing conditions to enhance domain mixing.

- Characterization: Use GIWAXS for crystallinity analysis and transient absorption spectroscopy to monitor charge separation efficiency .

Basic: What safety protocols are recommended for handling N,N-bis(2,5-dimethylphenyl)-N'1,N'2-dihydroxyethanebis(imidamide)?

Methodological Answer:

- Storage: Keep in airtight containers at –20°C, protected from light and moisture .

- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; consult SDS for spill management .

- Disposal: Follow hazardous waste guidelines (e.g., incineration with scrubbers for nitrogen oxides) .

Advanced: How can molecular docking studies elucidate the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Target Selection: Focus on redox-active enzymes (e.g., cytochrome P450) or antioxidant regulators (e.g., Nrf2-Keap1 pathway).

- Validation: Compare docking scores (e.g., binding energy ≤ –7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。